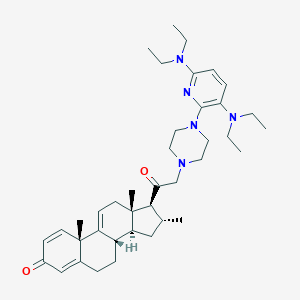
4-Bromo-2,3-dimethylbenzaldehyde
Descripción general
Descripción
4-Bromo-2,3-dimethylbenzaldehyde is a brominated derivative of dimethylbenzaldehyde. The introduction of a bromine atom into the benzaldehyde framework can significantly influence the molecule's reactivity, physical, and chemical properties, making it an interesting subject for study in organic chemistry and materials science.
Synthesis Analysis
While specific synthesis methods for 4-Bromo-2,3-dimethylbenzaldehyde are not directly found, related compounds and general synthetic strategies provide insight. Bromination of benzaldehydes is a common synthetic route, involving the direct substitution of hydrogen by bromine in the presence of a suitable catalyst or under controlled conditions to achieve selectivity for the desired bromo-derivative.
Molecular Structure Analysis
The molecular structure and crystalline arrangement of bromo-dimethoxybenzaldehydes have been studied, showing that bromine substitution affects intermolecular interactions, including H···H, C···H, H···Br, and Br···Br contacts. Such changes can influence the compound's electronic properties and stability. Theoretical calculations and X-ray diffraction techniques are often used to analyze the geometric and electronic structures, providing insights into the molecule's reactivity and potential applications in nonlinear optical materials due to the effect of bromine on enhancing optical susceptibilities (Aguiar et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Chromene Derivatives :
- Chromene derivatives, synthesized using compounds including 5-bromo-2-hydroxybenzaldehyde, show significant potential in pharmaceutical applications, particularly as anticancer drugs. The synthesis and kinetic studies of these compounds have been of considerable interest due to their biological activities (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Metabolism Studies of Psychoactive Phenethylamines :
- The in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. The metabolites of these compounds, derived from benzaldehyde structures, are critical for understanding their pharmacological and toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Palladium-Catalyzed Cross-Coupling Applications :
- Bromobenzaldehydes, including 2-bromobenzaldehyde, have been utilized in palladium-catalyzed cross-coupling reactions for the synthesis of biologically and materially significant compounds (Ghosh & Ray, 2017).
Synthesis of Dimethylbenzaldehydes :
- The synthesis of various dimethylbenzaldehydes, including 3,4-dimethylbenzaldehyde, has been explored for potential applications in organic synthesis and material science (Hu, Lu, Liu, Wei, & Liu, 2010).
Study of Nonlinear Optical Properties :
- The impact of bromine substitution on benzaldehydes, including dimethoxybenzaldehydes, has been investigated for their nonlinear optical properties. These studies are crucial for the development of new materials for optical applications (Aguiar, Dias Dos Santos, Borges, Navarrete, Aguirre, Valverde, Camargo, Oliveira, Osório, & Fonseca, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWUAPOQQCHWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




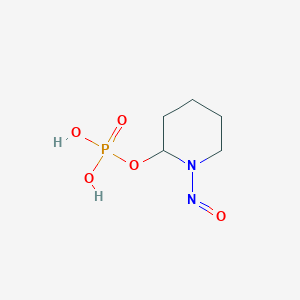

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
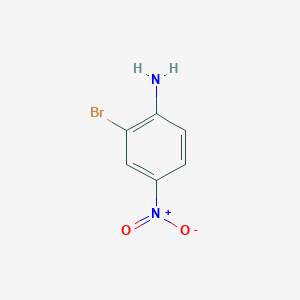
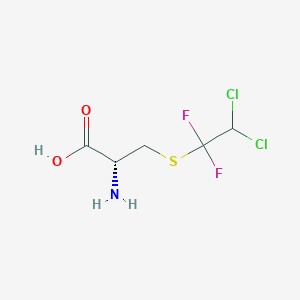
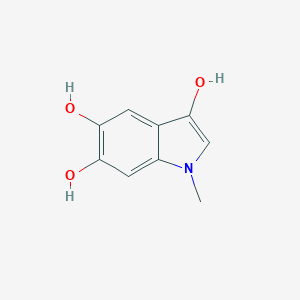
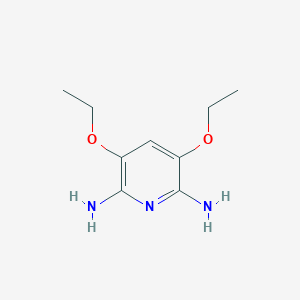

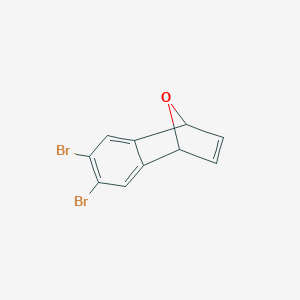
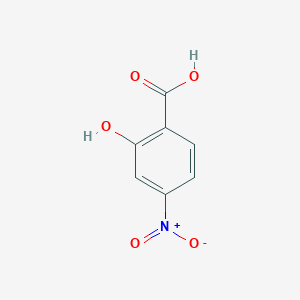
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
